2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

説明

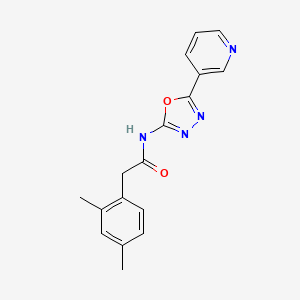

The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with an acetamide moiety. The acetamide nitrogen is linked to a 2,4-dimethylphenyl group. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

特性

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-11-5-6-13(12(2)8-11)9-15(22)19-17-21-20-16(23-17)14-4-3-7-18-10-14/h3-8,10H,9H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDCXAITMNYRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Pyridinyl Group: This step often involves the use of pyridine derivatives and coupling reactions facilitated by catalysts such as palladium.

Introduction of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions using dimethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound belongs to a broader class of 1,3,4-oxadiazole-acetamide derivatives. Key structural variations among analogs include:

- Substituents on the phenyl ring : Position and number of methyl, chloro, or methoxy groups.

- Oxadiazole modifications : Presence of sulfur-containing groups (e.g., thioether, sulfonyl) or fused heterocycles (e.g., benzofuran).

- Biological targeting groups : Addition of indole, piperidine, or benzofuran moieties.

Table 1: Structural and Physicochemical Comparison

Enzyme Inhibition

- LOX Inhibition : Compound 8a (), featuring a sulfonyl-piperidine group, showed significant lipoxygenase (LOX) inhibition, suggesting that bulky substituents on the oxadiazole ring enhance activity .

- α-Glucosidase and BChE Inhibition : Analogs like 8t and 8v () demonstrated moderate to strong inhibition of α-glucosidase (IC₅₀ = 45–60 μM) and butyrylcholinesterase (BChE) (IC₅₀ = 20–35 μM), with electron-withdrawing groups (e.g., nitro) improving potency .

Antimicrobial and Anticancer Activity

- Antimicrobial Activity : Benzofuran-oxadiazole derivatives (–12) exhibited broad-spectrum antimicrobial effects. For example, 5h (2,4-dimethylphenyl-substituted) showed MIC values of 8–16 μg/mL against S. aureus and E. coli .

- Anticancer Potential: Indole-containing analogs () demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM), attributed to the indole moiety’s DNA intercalation ability .

Impact of Substituents on Activity

- Methyl Groups on Phenyl Rings: The 2,4-dimethylphenyl group (target compound) enhances lipophilicity and membrane penetration compared to mono-substituted analogs (e.g., 7c–7f in ) .

- Thioether vs. Direct Linkage : The presence of a thioether bridge (e.g., in ) improves metabolic stability but may reduce solubility compared to direct acetamide linkages .

- Heterocyclic Additions : Benzofuran or indole moieties () introduce π-π stacking interactions with enzyme active sites, boosting inhibitory effects .

生物活性

The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has emerged as a subject of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a complex structure comprising:

- A dimethylphenyl group.

- A pyridinyl moiety.

- An oxadiazole ring , which is known for its diverse biological activities.

The molecular formula is , and it has been identified with the CAS number 923122-73-0.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

- Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .

- Receptor Modulation : The compound may interact with receptors that play critical roles in cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell growth by targeting specific proteins involved in the cell cycle and apoptosis .

Table 1: Summary of Anticancer Activities

| Activity Type | Target Cells | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | <10 | |

| Apoptosis Induction | A549 (Lung Cancer) | <20 | |

| Enzyme Inhibition | HDAC | IC50 < 15 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy

- In a study involving human cancer cell lines, compounds based on the oxadiazole structure demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity was attributed to the differential expression of target enzymes in malignant versus healthy tissues.

-

Case Study on Antimicrobial Properties

- A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. Results indicated a dose-dependent response in inhibiting bacterial growth, suggesting potential for development into an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。